![molecular formula C6H5BrFNO B1447351 2-Bromo-5-fluoro-3-methoxypyridine CAS No. 1256806-73-1](/img/structure/B1447351.png)
2-Bromo-5-fluoro-3-methoxypyridine
Overview
Description
2-Bromo-5-fluoro-3-methoxypyridine is a pyridine derivative . It has a molecular weight of 206.01 and its linear formula is C6H5BrFNO .
Synthesis Analysis
This compound is used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine . The methods of synthesis of fluoropyridines are presented in a review . The review contains literature data published since 2009 for 2012 .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-3-methoxypyridine is represented by the linear formula C6H5BrFNO . It has a molecular weight of 206.01 .Chemical Reactions Analysis
3-Bromo-5-fluoro-2-methoxypyridine is a compound used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-3-methoxypyridine is a solid or liquid at room temperature . and is stored under an inert atmosphere at room temperature . It has a specific gravity of 1.67 and a refractive index of 1.54 .Scientific Research Applications
Pharmacology
In pharmacology, 2-Bromo-5-fluoro-3-methoxypyridine is utilized as a precursor in the synthesis of diverse biologically active compounds. Its incorporation into molecules can enhance their pharmacokinetic properties, such as increased membrane permeability and metabolic stability . This compound is particularly valuable in the development of receptor antagonists, where it contributes to the specificity and efficacy of the drug .
Agriculture
The agricultural industry benefits from this compound through its use in the synthesis of herbicides and insecticides. The introduction of fluorine atoms into lead structures of agrochemicals can result in products with improved physical, biological, and environmental properties . This compound serves as a key intermediate in creating such fluorine-containing active ingredients.
Material Science
In material science, 2-Bromo-5-fluoro-3-methoxypyridine is used as a building block for synthesizing complex molecules that can be part of novel materials. Its unique chemical structure allows for the development of materials with specific desired properties, such as thermal stability or electronic characteristics .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, where it is used as an intermediate in the preparation of various fluorinated pyridine derivatives. These derivatives are significant due to their potential as imaging agents for biological applications and their use in local radiotherapy of cancer .
Environmental Science
In environmental science, the compound’s derivatives are explored for their potential environmental impact. Understanding the behavior of such fluorinated compounds can aid in assessing their environmental fate and designing safer agrochemicals .
Analytical Chemistry
2-Bromo-5-fluoro-3-methoxypyridine: is also significant in analytical chemistry, where it can be used as a standard or reference compound in various analytical methods. Its well-defined structure and properties make it suitable for method development and calibration purposes .
Biomedical Research
In biomedical research, this compound is a valuable tool for the synthesis of molecules used in the study of diseases and the development of new therapeutic agents. It is particularly useful in the synthesis of compounds used in the study of receptor-ligand interactions .
Industrial Applications
Industrially, 2-Bromo-5-fluoro-3-methoxypyridine is involved in the synthesis of intermediates that are key to producing a wide range of products, from pharmaceuticals to specialty chemicals. Its versatility makes it an important asset in industrial chemistry .
Safety and Hazards
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, fluoropyridines in general have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This makes them a topic of interest in various fields of research and industry .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in the synthesis of more complex molecules, which can interact with various biological targets .
Mode of Action
It is known that such compounds can participate in suzuki–miyaura cross-coupling reactions . In these reactions, 2-Bromo-5-fluoro-3-methoxypyridine could act as an electrophile, reacting with a boron-based nucleophile in the presence of a palladium catalyst .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it could play a role in the synthesis of biologically active compounds .
Result of Action
As a potential intermediate in the synthesis of biologically active compounds, it could indirectly contribute to various cellular effects .
properties
IUPAC Name |
2-bromo-5-fluoro-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKXGGDBYFFAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-3-methoxypyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.